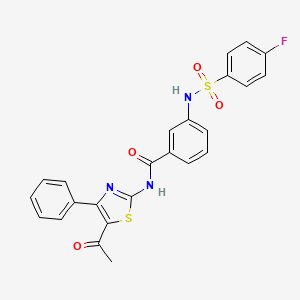![molecular formula C14H16ClN3OS B2625710 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide CAS No. 1385376-67-9](/img/structure/B2625710.png)
2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide, commonly known as CTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTMA belongs to the class of thiomorpholine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
The environmental consequences of chlorophenols, including compounds related to 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide, have been extensively reviewed. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, but long-term exposure may lead to significant toxicity in fish, as found for 2,4-dichlorophenol. Their biodegradation potential is contingent on the presence of adapted microflora, indicating a complex interaction with environmental conditions which could influence the persistence of similar compounds in nature (Krijgsheld & Gen, 1986).
Adsorption and Removal Techniques
The review on the adsorption of acetaminophen from water highlights the significance of adsorptive removal techniques, which could be applicable for the removal of related compounds from environmental matrices. It emphasizes the high potential of certain adsorbents, such as ZnAl/biochar, and outlines the primary mechanisms involved in the adsorptive process, which include π-π interactions, hydrogen bonding, and electrostatic interactions. This detailed understanding of adsorption mechanisms provides a basis for developing effective removal strategies for related contaminants (Igwegbe et al., 2021).
Toxicity and Biological Effects
Chlorophenols, similar in structure to the compound , have been identified as toxicants with various adverse effects on aquatic organisms and potentially humans. They induce oxidative stress, immune system alterations, endocrine disruption, and in higher concentrations, apoptosis in aquatic organisms. The direct and indirect toxic effects of these compounds, including the potential carcinogenicity of thiophene analogues, underscore the importance of understanding the biological and environmental impacts of such chemicals (Ashby et al., 1978).
Analytical and Biochemical Studies
The development of synthetic methods for antithrombotic drugs, such as (S)-clopidogrel, provides insight into the chemical synthesis and potential medical applications of structurally related compounds. The review discusses various synthetic methodologies, highlighting the importance of selecting appropriate synthetic routes for pharmaceutical applications. This information could be valuable for researchers looking to synthesize or modify compounds similar to 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide for therapeutic purposes (Saeed et al., 2017).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-3-1-11(2-4-12)13-10-20-8-7-18(13)9-14(19)17-6-5-16/h1-4,13H,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXOOEUCMHDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC(=O)NCC#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2625627.png)


![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)


![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)
![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

